2-(Carbamoylamino)-4,5-difluorobenzoic acid
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Overview
Description
2-(Carbamoylamino)-4,5-difluorobenzoic acid is an organic compound characterized by the presence of a carbamoylamino group and two fluorine atoms attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-4,5-difluorobenzoic acid typically involves the introduction of the carbamoylamino group and fluorine atoms onto a benzoic acid derivative. One common method includes the reaction of 4,5-difluoro-2-nitrobenzoic acid with a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide. The nitro group is then reduced to an amino group, followed by carbamoylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(Carbamoylamino)-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the carbamoylamino group to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(Carbamoylamino)-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(Carbamoylamino)-4,5-difluorobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
- 2-(Carbamoylamino)-4-fluorobenzoic acid
- 2-(Carbamoylamino)-5-fluorobenzoic acid
- 2-(Carbamoylamino)-4,5-dichlorobenzoic acid
Comparison: 2-(Carbamoylamino)-4,5-difluorobenzoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its mono-fluorinated or chlorinated analogs. The difluoro substitution can enhance the compound’s stability and increase its binding affinity to certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(carbamoylamino)-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2O3/c9-4-1-3(7(13)14)6(2-5(4)10)12-8(11)15/h1-2H,(H,13,14)(H3,11,12,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTJGFAOAICJMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)NC(=O)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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